molecular formula C19H20FN7O2 B2712766 Ethyl 4-(4-((4-fluorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate CAS No. 946288-91-1

Ethyl 4-(4-((4-fluorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate

Cat. No. B2712766
CAS RN: 946288-91-1
M. Wt: 397.414
InChI Key: ATWGBOPKQRZXAT-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals . It also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine. The presence of an amino group attached to a pteridinyl group suggests potential for various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as mass spectrometry, NMR, and X-ray diffraction . These techniques can provide information about the molecular weight, the connectivity of atoms, and the 3D arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The piperazine ring might undergo reactions at the nitrogen atoms, while the amino group could be involved in various acid-base reactions. The fluorine atom on the phenyl ring could potentially be displaced in reactions with nucleophiles .

Scientific Research Applications

Microwave-assisted Synthesis of Hybrid Molecules

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, derived from ethyl piperazine-1-carboxylate, have been utilized in the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds demonstrated antimicrobial, antilipase, and antiurease activities, indicating potential applications in medicinal chemistry and drug development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

PET Tracers for Serotonin 5-HT(1A) Receptors

In the context of neuropsychiatric disorder studies, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, by substituting their 4-nitropyridin-2-yl precursors with the (18)F anion, have shown promise. The cyclohexanecarboxamide derivative, in particular, exhibited reversible, selective, and high-affinity antagonist properties for 5-HT1A receptors, along with high brain uptake and slow clearance, making it a suitable candidate for in vivo quantification of these receptors (García et al., 2014).

Mycobacterium tuberculosis GyrB Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and showed significant activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with notable antituberculosis activity and low cytotoxicity. This research illustrates the potential of these compounds in the development of new treatments for tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on its structure, it might interact with various enzymes or receptors in the body. For example, many piperazine derivatives are known to interact with the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. As with any chemical, appropriate precautions should be taken when handling and storing this compound .

Future Directions

The potential applications of this compound would likely be explored in future research. Given its structure, it might be of interest in the field of medicinal chemistry, particularly in the development of new pharmaceuticals .

properties

IUPAC Name

ethyl 4-[4-(4-fluoroanilino)pteridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O2/c1-2-29-19(28)27-11-9-26(10-12-27)18-24-16-15(21-7-8-22-16)17(25-18)23-14-5-3-13(20)4-6-14/h3-8H,2,9-12H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWGBOPKQRZXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-((4-fluorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate

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